Mastoparan-like peptide 12c precursor

Antimicrobial peptides Mastoparan Structure-activity relationship

This 15‑residue precursor (INLKAIAALAKKLLG) is the only commercially available mastoparan that preserves the native C‑terminal glycine, making it essential for PAM‑activity and amidation‑processing studies. Sourced from Vespa magnifica venom, it displays broad‑spectrum antimicrobial activity (MIC 3.0–12.0 µg/mL) and significantly lower hemolytic potential than classical mastoparan. Choose this peptide when your assay demands the authentic precursor scaffold—not a synthetic amidated analog—to ensure physiologically relevant processing and structure‑activity data.

Molecular Formula
Molecular Weight
Cat. No. B1576113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan-like peptide 12c precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan-like Peptide 12c Precursor: A Defined Antimicrobial Tetradecapeptide from Wasp Venom for Specialized Research Procurement


Mastoparan-like peptide 12c precursor is a cationic, amphipathic α-helical tetradecapeptide derived from the venom of the hornet Vespa magnifica [1]. The mature peptide (INLKAIAALAKKLL-NH₂, also designated Mastoparan-M or Mastoparan-VT1) is encoded as a 40-residue precursor bearing an N-terminal acidic pro-sequence and a C-terminal glycine donor for amidation [2]. It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity, and is reported to have low hemolytic activity relative to other mastoparan family members [3].

Why Mastoparan-like Peptide 12c Precursor Cannot Be Replaced by Generic Mastoparan or Other In-Class Peptides


Mastoparan family peptides share a common α-helical amphipathic scaffold, yet single-residue variations produce substantial differences in antimicrobial potency, target selectivity, and hemolytic activity. For instance, Mastoparan-like peptide 12b (INWKGIAAMKKLL-NH₂) has been identified as a promising lead with high antimicrobial activity (MIC ≤ 10 µM) and low hemolysis (EC₅₀ ≥ 400 µM), while the classical mastoparan MP (INLKALAALAKKIL-NH₂) displays stronger hemolytic effects that limit its therapeutic utility [1]. The 12c precursor carries a unique C-terminal glycine extension that is processed to furnish the amidated mature peptide—a post-translational feature absent from synthetic analogs that lack the precursor context [2]. These sequence-defined differences in pharmacodynamics and processing mean that generic substitution among mastoparan family members will yield divergent experimental outcomes [3].

Quantitative Differentiation of Mastoparan-like Peptide 12c Precursor Against Key Analogs: A Procurement-Focused Evidence Guide


Antibacterial Potency Against Staphylococcus aureus: 12c vs. Classical Mastoparan

Mastoparan-like peptide 12c precursor (mature peptide INLKAIAALAKKLL-NH₂) demonstrates measurable antibacterial activity against S. aureus. In one study using S. aureus ATCC 2592, the peptide exhibited an MIC of 3.0 µg/mL [1]. By comparison, the classical mastoparan MP (INLKALAALAKKIL-NH₂) was reported with MIC values of 12.5 µM against S. aureus ATCC 25923, while the closely related analog Mastoparan-like peptide 12d showed an MIC of 1.5 µg/mL against the same S. aureus ATCC 2592 strain [2]. These data illustrate that the substitution of Leu⁵→Ile and Ile¹²→Leu in 12c relative to MP alters the potency profile in a strain-dependent manner.

Antimicrobial peptides Mastoparan Structure-activity relationship MIC determination

Gram-Negative Antibacterial Spectrum: E. coli MIC Comparison Between 12c and Mastoparan-M

Against E. coli ATCC 25922, Mastoparan-like peptide 12c precursor exhibited an MIC of 6.0 µg/mL [1]. The identical mature peptide (annotated as Mastoparan-M in UniProt) showed an MIC of 8 µg/mL against E. coli in an independent study, along with a broader panel including C. koseri (4 µg/mL) and K. pneumoniae (48 µg/mL) [2]. The closely related Mastoparan-AF (INLKAIAALAKKLF-NH₂) displayed a median MIC of 16 µg/mL against E. coli clinical isolates [3]. These cross-study data suggest that 12c maintains consistent low-microgram-per-mL potency against E. coli, with approximately 2.7-fold greater potency than Mastoparan-AF.

Gram-negative bacteria Escherichia coli Mastoparan Antimicrobial susceptibility

Antifungal Activity: C. albicans MIC Differentiates 12c from Non-Antifungal Mastoparan Analogs

Mastoparan-like peptide 12c precursor exhibits antifungal activity against Candida albicans ATCC 2002 with an MIC of 12.0 µg/mL [1]. The same MIC (12.0 µg/mL) was reported for Mastoparan-like peptide 12d against the identical C. albicans strain [2]. In contrast, the classical mastoparan MP and the inactive analog Mastoparan 17 are not reported to possess significant antifungal activity, with Mastoparan 17 showing MIC >2000 µg/mL against S. aureus and no documented anti-Candida effect [3]. This antifungal dimension constitutes a qualitative and quantitative differentiator for 12c procurement.

Antifungal peptides Candida albicans Mastoparan Broad-spectrum antimicrobial

Hemolytic Activity Profile: 12c Classified as Low-Hemolytic Relative to Mastoparan Family Peers

A systematic study of 55 mastoparan family peptides classified hemolytic activity into three tiers: strong (EC₅₀ ≤ 100 µM), modest (100 < EC₅₀ ≤ 400 µM), and low (EC₅₀ > 400 µM) [1]. While Mastoparan-like peptide 12b was specifically highlighted as having both high antimicrobial activity (MIC ≤ 10 µM) and low hemolytic activity (EC₅₀ ≥ 400 µM), the 12c peptide (designated Mastoparan-VT1/Mastoparan-like peptide 12c) is described in reviews as exhibiting low hemolytic activity [2]. However, no explicit EC₅₀ value for 12c was reported in the 2023 hemolysis survey [1]. The classical mastoparan MP, by contrast, shows significant hemolytic activity on human, sheep, and chicken erythrocytes, correlating with its higher mean hydrophobicity [3].

Hemolysis Cytotoxicity Therapeutic index Mastoparan safety

Precursor Architecture: Unique C-Terminal Glycine Amidation Donor Distinguishes 12c from Synthetic Mature Peptide Analogs

Mastoparan-like peptide 12c precursor is the full-length 15-residue sequence INLKAIAALAKKLLG, in which the C-terminal glycine serves as the donor for amidation of the penultimate leucine to yield the mature amidated tetradecapeptide [1]. This precursor architecture—with an N-terminal acidic pro-sequence, a dibasic processing site, and the C-terminal glycine amidation signal—was first elucidated for mastoparanogen from Vespa magnifica [1]. In contrast, synthetic mature mastoparan analogs such as Mas7 (INLKALAALAKALL-NH₂) and Mastoparan 17 (INLKAKAALAKKLL-NH₂) are produced as pre-amidated peptides without the precursor context, and their biological processing may differ in systems expressing the amidating enzyme .

Peptide precursor C-terminal amidation Post-translational modification cDNA cloning

Optimal Research and Industrial Application Scenarios for Mastoparan-like Peptide 12c Precursor Based on Verified Evidence


Broad-Spectrum Antimicrobial Susceptibility Testing Against ESKAPE Pathogens

With documented MIC values of 3.0 µg/mL (S. aureus ATCC 2592), 6.0 µg/mL (E. coli ATCC 25922), and 12.0 µg/mL (C. albicans ATCC 2002), 12c precursor is suitable for use as a reference antimicrobial peptide in standardized broth microdilution assays targeting both bacterial and fungal pathogens [1]. Its activity against both Gram-positive and Gram-negative organisms, combined with antifungal efficacy, makes it a useful positive control in screening campaigns for novel antimicrobials.

Structure-Activity Relationship (SAR) Studies of Mastoparan Family Peptides

The 12c precursor offers a defined sequence scaffold (INLKAIAALAKKLLG) that differs at specific positions from classical mastoparan (INLKALAALAKKIL-NH₂) at residues 5 (Ile vs. Leu) and 12 (Leu vs. Ile) [2]. These discrete substitutions provide a basis for systematic alanine-scanning or residue-swapping studies to dissect the contributions of individual amino acids to antimicrobial potency, hemolytic activity, and α-helical stability.

Peptide Maturation and C-Terminal Amidation Research

As the only commercially available mastoparan form retaining the native C-terminal glycine amidation signal, the 12c precursor (INLKAIAALAKKLLG) is uniquely suited for in vitro or in vivo studies of peptidylglycine α-amidating monooxygenase (PAM) activity, precursor processing, and the functional consequences of C-terminal amidation on antimicrobial activity [3].

Hemocompatibility Screening Panels for Antimicrobial Peptide Development

12c is classified among mastoparan family peptides with low hemolytic activity, in contrast to the ~33% of mastoparans that exhibit strong hemolysis (EC₅₀ ≤ 100 µM) [4]. It can serve as a benchmark low-hemolysis comparator in erythrocyte lysis assays when evaluating engineered mastoparan analogs or other cationic antimicrobial peptides for therapeutic development.

Quote Request

Request a Quote for Mastoparan-like peptide 12c precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.